molecular formula C24H23N3O4S B2371400 methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886952-20-1

methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2371400
CAS RN: 886952-20-1
M. Wt: 449.53
InChI Key: DUTPXVIIZKCJFY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a carbamoyl group (NH2COO-), a diphenylacetamido group (C6H5C(O)NH-), and a dihydrothieno[2,3-c]pyridine-6-carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound likely has several rotatable bonds, double bonds, and aromatic bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbamoyl group could react with alcohols to form carbamate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Phosphine-Catalyzed Annulation

    Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines, which are structurally related to the compound of interest (Zhu, Lan, & Kwon, 2003).

  • Alkylation and Cyclization Processes

    Alkylation of certain pyridine salts leads to derivatives like carbamoylmethylthio derivative II, demonstrating the potential for chemical modification and structural diversification of the compound (Krauze, Liepin'sh, & Dubur, 1987).

  • Cycloaddition Reactions

    A novel tricyclic β-lactam was synthesized via cycloaddition, involving a dihydrothieno[2,3-c]pyridine structure, indicating the compound's utility in constructing complex molecular frameworks (Kametani et al., 1980).

  • Synthesis of Pyridothienopyrimidines

    Compounds structurally similar to the query molecule were used as synthons for the synthesis of various pyridothienopyrimidines, showcasing the compound's role in synthesizing heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Heterocyclic Synthesis

    The compound has been utilized in the synthesis of various heterocyclic derivatives, highlighting its versatility in organic synthesis (Ahmed, 2003).

properties

IUPAC Name

methyl 3-carbamoyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-31-24(30)27-13-12-17-18(14-27)32-23(20(17)21(25)28)26-22(29)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3,(H2,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTPXVIIZKCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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